molecular formula C18H18N4 B5681699 (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine

(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine

Cat. No.: B5681699
M. Wt: 290.4 g/mol
InChI Key: KTYBUGYTQMNRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine, also known as ADPA, is a chemical compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry. ADPA is a heterocyclic compound that contains both aniline and pyrimidine moieties, making it a versatile building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine is not fully understood. However, it has been proposed that this compound may exert its biological activity through interactions with DNA or RNA. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of certain viruses and bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, this compound has been shown to exhibit biological activity, making it a promising candidate for drug discovery. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine. One area of interest is the development of this compound-based compounds for use as anticancer agents. Additionally, this compound-based compounds may have potential applications in the treatment of viral and bacterial infections. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with biological molecules.

Synthesis Methods

The synthesis of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromoaniline. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been studied for its potential as a fluorescent probe for detecting DNA damage.

Properties

IUPAC Name

4-N-(4,6-dimethylpyrimidin-2-yl)-1-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-13-12-14(2)20-18(19-13)22-17-10-8-16(9-11-17)21-15-6-4-3-5-7-15/h3-12,21H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYBUGYTQMNRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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